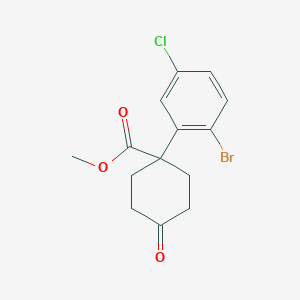
(2E)-2-(3-hydroxy-4aH-quinolin-2-ylidene)-N,N-dimethyl-1,3-dioxoindene-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-(3-hydroxy-4aH-quinolin-2-ylidene)-N,N-dimethyl-1,3-dioxoindene-5-carboxamide is a complex organic compound that features a quinoline moiety linked to an indene structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(3-hydroxy-4aH-quinolin-2-ylidene)-N,N-dimethyl-1,3-dioxoindene-5-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Moiety: Starting from aniline derivatives, the quinoline ring can be synthesized through Skraup synthesis or Friedländer synthesis.
Indene Synthesis: The indene structure can be prepared via cyclization reactions involving suitable precursors.
Coupling Reaction: The quinoline and indene structures are then coupled using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Final Modifications: Functional groups are introduced or modified to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and quinoline moieties.
Reduction: Reduction reactions could target the carbonyl groups in the indene structure.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the quinoline and indene rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of (2E)-2-(3-hydroxy-4aH-quinolin-2-ylidene)-N,N-dimethyl-1,3-dioxoindene-5-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline structures, such as chloroquine or quinine.
Indene Derivatives: Compounds with indene structures, such as indomethacin.
Uniqueness
The uniqueness of (2E)-2-(3-hydroxy-4aH-quinolin-2-ylidene)-N,N-dimethyl-1,3-dioxoindene-5-carboxamide lies in its combined quinoline and indene structures, which confer distinct chemical and biological properties. This dual structure might offer advantages in terms of binding affinity, specificity, and versatility in various applications.
特性
分子式 |
C21H16N2O4 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
(2E)-2-(3-hydroxy-4aH-quinolin-2-ylidene)-N,N-dimethyl-1,3-dioxoindene-5-carboxamide |
InChI |
InChI=1S/C21H16N2O4/c1-23(2)21(27)12-7-8-13-14(9-12)20(26)17(19(13)25)18-16(24)10-11-5-3-4-6-15(11)22-18/h3-11,24H,1-2H3/b18-17+ |
InChIキー |
KTQCULCVDPGCMR-ISLYRVAYSA-N |
異性体SMILES |
CN(C)C(=O)C1=CC2=C(C=C1)C(=O)/C(=C\3/C(=CC4C=CC=CC4=N3)O)/C2=O |
正規SMILES |
CN(C)C(=O)C1=CC2=C(C=C1)C(=O)C(=C3C(=CC4C=CC=CC4=N3)O)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


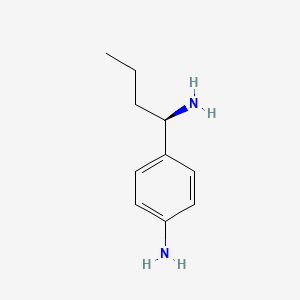
![4-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid](/img/structure/B12332979.png)
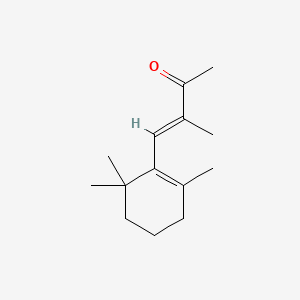
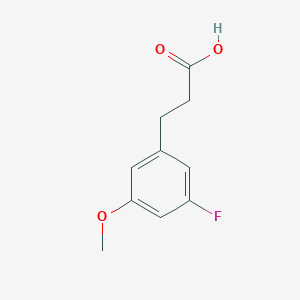
![N'-[9-[(2R,3R,5S)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12333003.png)

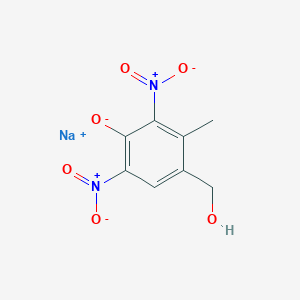
![7-Bromopyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12333028.png)
![1,7-Dioxacyclotetradeca-3,9-diene-2,8-dione,5,11-dihydroxy-6,14-dimethyl-, [5S-(3E,5R*,6S*,9E,11S*,14S*)]-](/img/structure/B12333035.png)
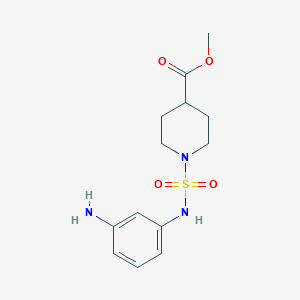
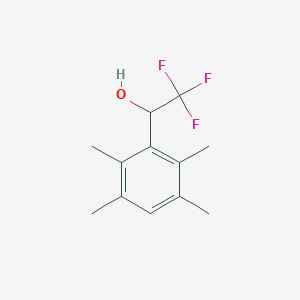
![(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12333057.png)
![N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-piperidin-1-ylbenzamide;hydrochloride](/img/structure/B12333063.png)
